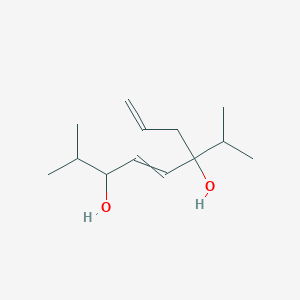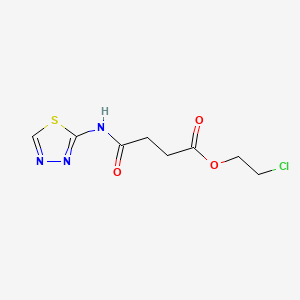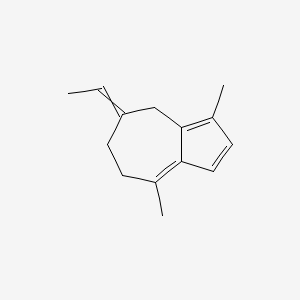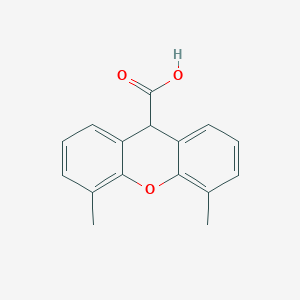
4,5-dimethyl-9H-xanthene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 53927027” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the properties, biological activities, safety, and toxicity of various compounds. CID 53927027 is a unique compound with specific characteristics and applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 53927027 involves a series of chemical reactions under controlled conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of CID 53927027 is scaled up using large reactors and continuous flow processes. The industrial methods focus on cost-effectiveness, safety, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
CID 53927027 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, affecting its stability and reactivity.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in the reactions of CID 53927027 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of CID 53927027 depend on the specific reaction conditions and reagents used
Scientific Research Applications
CID 53927027 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent and intermediate in organic synthesis, enabling the development of new molecules and materials.
Biology: In biological research, CID 53927027 is used to study cellular processes, enzyme functions, and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including drug development and the study of disease mechanisms.
Industry: CID 53927027 is used in various industrial processes, such as the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of CID 53927027 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 53927027 can be identified using chemical databases such as PubChem. These compounds share structural similarities and may have related properties and applications. Examples of similar compounds include:
- CID 5090
- CID 12345
- CID 67890
Uniqueness
CID 53927027 is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Conclusion
CID 53927027 is a versatile compound with significant importance in various fields of science and industry Its unique properties, preparation methods, and wide range of applications make it a valuable asset for researchers and industrial practitioners
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4,5-dimethyl-9H-xanthene-9-carboxylic acid |
InChI |
InChI=1S/C16H14O3/c1-9-5-3-7-11-13(16(17)18)12-8-4-6-10(2)15(12)19-14(9)11/h3-8,13H,1-2H3,(H,17,18) |
InChI Key |
IOMVKHWDGLQUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C3=CC=CC(=C3O2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
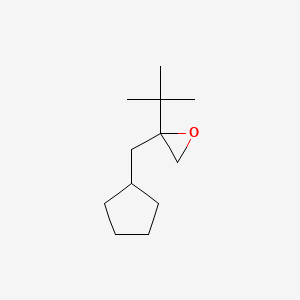
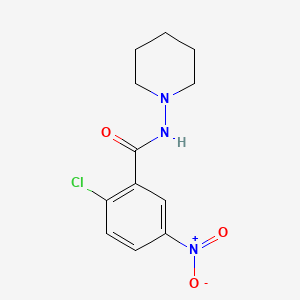
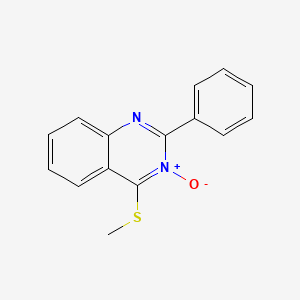
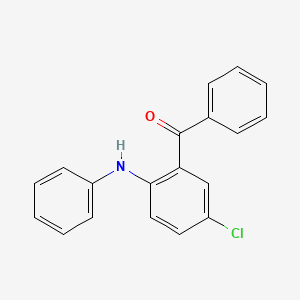
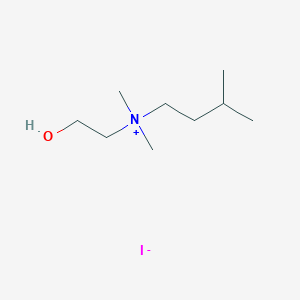
![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)
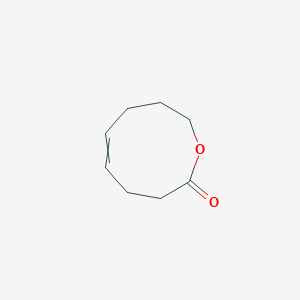

![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
